1-(3,3-Diethoxypropyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Diethoxypropyl)-3,5-dimethylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-diethoxypropyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-diethoxypropyl)-3,5-dimethylbenzene typically involves the alkylation of 3,5-dimethylbenzene with 3,3-diethoxypropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Diethoxypropyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,3-Diethoxypropyl)-3,5-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,3-diethoxypropyl)-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3,3-Diethoxypropyl methacrylate: Used in polymer synthesis and drug delivery applications.
3,3-Diethoxypropyl chloride: A precursor in the synthesis of various organic compounds.
3,3-Diethoxypropylamine: Utilized in the preparation of functionalized amines and other derivatives.
Uniqueness: 1-(3,3-Diethoxypropyl)-3,5-dimethylbenzene stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
61172-36-9 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-5-16-15(17-6-2)8-7-14-10-12(3)9-13(4)11-14/h9-11,15H,5-8H2,1-4H3 |
InChI Key |
TXDSKVWAKAINAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC(=CC(=C1)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.